molecular formula C7H5BrINO2 B13087996 Methyl-5-bromo-4-iodonicotinicacid

Methyl-5-bromo-4-iodonicotinicacid

Cat. No.: B13087996
M. Wt: 341.93 g/mol
InChI Key: OFSBDNIPYOZATO-UHFFFAOYSA-N
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Description

Methyl-5-bromo-4-iodonicotinicacid is a halogenated derivative of nicotinic acid, characterized by the presence of both bromine and iodine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-bromo-4-iodonicotinicacid typically involves halogenation reactions. One common method is the sequential bromination and iodination of methyl nicotinate. The process begins with the bromination of methyl nicotinate using bromine in the presence of a suitable catalyst, followed by iodination using iodine and a strong oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl-5-bromo-4-iodonicotinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

Scientific Research Applications

Methyl-5-bromo-4-iodonicotinicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-5-bromo-4-iodonicotinicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress induction, DNA intercalation, and disruption of cellular signaling .

Comparison with Similar Compounds

  • Methyl-5-bromo-4-chloronicotinicacid
  • Methyl-5-bromo-4-fluoronicotinicacid
  • Methyl-5-iodo-4-chloronicotinicacid

Comparison: Methyl-5-bromo-4-iodonicotinicacid is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. This dual halogenation enhances its reactivity and potential for diverse chemical transformations compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

5-bromo-4-iodo-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H5BrINO2/c1-3-5(8)6(9)4(2-10-3)7(11)12/h2H,1H3,(H,11,12)

InChI Key

OFSBDNIPYOZATO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1Br)I)C(=O)O

Origin of Product

United States

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